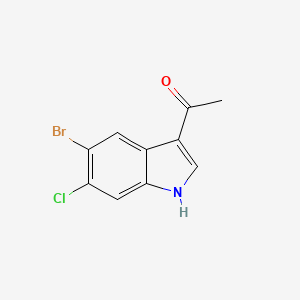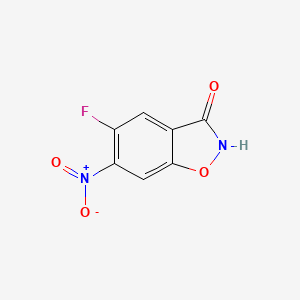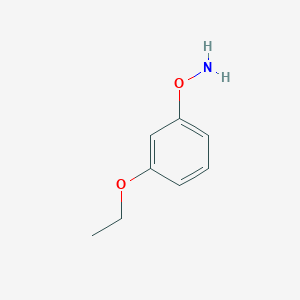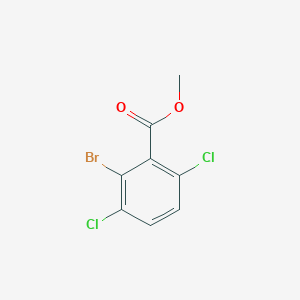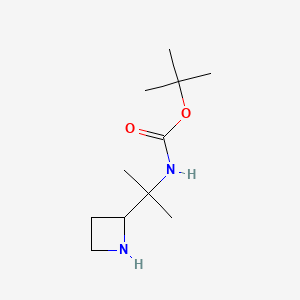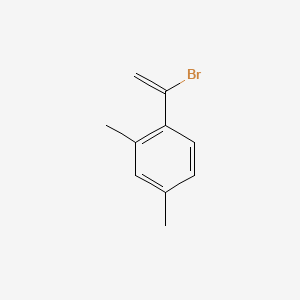
1-(1-Bromovinyl)-2,4-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromovinyl)-2,4-dimethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromovinyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(1-Bromovinyl)-2,4-dimethylbenzene can be synthesized through several methods. One common approach involves the bromination of 2,4-dimethylstyrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Bromovinyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromovinyl group can participate in electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles to form substituted products.
Nucleophilic Substitution: The bromine atom in the bromovinyl group can be replaced by nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include electrophiles such as halogens, nitronium ions, and sulfonyl chlorides.
Nucleophilic Substitution: Reagents such as alkyl or aryl lithium compounds, Grignard reagents, and other nucleophiles can be used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.
Nucleophilic Substitution: New compounds with different substituents replacing the bromine atom.
Aplicaciones Científicas De Investigación
1-(1-Bromovinyl)-2,4-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals and biologically active molecules.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Bromovinyl)-2,4-dimethylbenzene involves its reactivity towards electrophiles and nucleophiles. The bromovinyl group can undergo addition reactions with electrophiles, leading to the formation of new bonds. Additionally, the bromine atom can be replaced by nucleophiles through substitution reactions, resulting in the formation of new compounds .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Iodovinyl)-2,4-dimethylbenzene
- 1-(1-Chlorovinyl)-2,4-dimethylbenzene
- 1-(1-Bromovinyl)-4-methylbenzene
Uniqueness
1-(1-Bromovinyl)-2,4-dimethylbenzene is unique due to the presence of both the bromovinyl group and the two methyl groups on the benzene ring. This combination of substituents imparts specific reactivity and properties to the compound, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C10H11Br |
|---|---|
Peso molecular |
211.10 g/mol |
Nombre IUPAC |
1-(1-bromoethenyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C10H11Br/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6H,3H2,1-2H3 |
Clave InChI |
XEQHAVAOLWHTBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



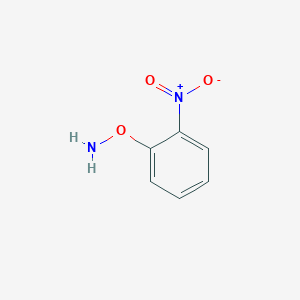



![5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698592.png)
